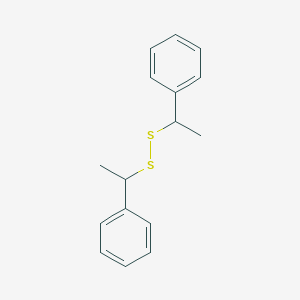

Bis(phenylethyl) disulfide

Description

Significance of Organosulfur Compounds in Chemical and Biological Research

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous areas of chemical and biological research. fiveable.mejmchemsci.com Their diverse chemical properties, stemming from the sulfur atom's ability to exist in various oxidation states and form multiple types of bonds, make them essential in a wide array of applications. fiveable.menih.gov In the realm of biology, organosulfur compounds are fundamental components of many biomolecules, including amino acids like cysteine, and coenzymes. fiveable.mebritannica.com They play crucial roles in protein structure, enzymatic activity, and cellular redox processes. britannica.commdpi.com The thiol groups (-SH) in cysteine residues, for instance, are pivotal in forming disulfide bridges that stabilize protein tertiary structures. fiveable.mewikipedia.org

In industrial and pharmaceutical research, organosulfur compounds are utilized in the synthesis of a broad spectrum of molecules. fiveable.mejmchemsci.com Their applications range from the development of pharmaceuticals and agrochemicals to their use in materials science. fiveable.meresearchgate.net The unique reactivity of the carbon-sulfur bond allows for its use in a variety of synthetic transformations, making organosulfur compounds valuable building blocks in organic synthesis. tandfonline.com

Contextualization of Disulfide Linkages within Organic Molecules

The disulfide bond (R-S-S-R'), a covalent linkage between two sulfur atoms, is a key functional group in many organic molecules. wikipedia.org This bond is typically formed through the oxidation of two thiol groups. libretexts.org Disulfide linkages are particularly significant in the structure and function of proteins, where they form between cysteine residues. wikipedia.orgfiveable.me These "disulfide bridges" are crucial for stabilizing the three-dimensional folding of many proteins, especially those secreted from cells. wikipedia.orgfiveable.me The stability conferred by disulfide bonds helps maintain the protein's functional conformation. fiveable.me

The disulfide bond is often the weakest covalent bond within an organic molecule, which allows for its cleavage under relatively mild conditions. mdpi.com This property is exploited in various biological processes and has been harnessed in the design of stimulus-responsive materials and drug delivery systems. mdpi.comresearchgate.net The reversible nature of disulfide bond formation and cleavage, often mediated by thiol-disulfide exchange reactions, is a cornerstone of cellular redox homeostasis. libretexts.org

Overview of Research Trajectories for Arylalkyl Disulfides

Arylalkyl disulfides, which contain both an aromatic and an aliphatic group attached to the disulfide moiety, are a specific class of organosulfur compounds that have garnered significant research interest. The synthesis of these unsymmetrical disulfides is a key area of focus in organic chemistry. tandfonline.com Researchers have developed various methodologies for the preparation of arylalkyl disulfides, often involving the coupling of aryl thiols with alkyl thiosulfonates or other sulfur-transfer reagents. mdpi.com

The biological activities of arylalkyl disulfides are another major research avenue. Studies have shown that these compounds can exhibit a range of biological properties. nih.govpdx.edu For example, certain arylalkyl disulfides have demonstrated antibacterial activity, with their efficacy being influenced by the nature of the aryl and alkyl substituents. mdpi.compdx.edu Research in this area often involves synthesizing a series of derivatives to understand structure-activity relationships. nih.gov The mechanism of action is thought to involve the interaction of the disulfide with thiol-containing enzymes in bacteria. mdpi.compdx.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

52053-61-9 |

|---|---|

Molecular Formula |

C16H18S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-(1-phenylethyldisulfanyl)ethylbenzene |

InChI |

InChI=1S/C16H18S2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |

InChI Key |

OJQUHFNDPJAUSR-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)SSC(C)C2=CC=CC=C2 |

Canonical SMILES |

CC(C1=CC=CC=C1)SSC(C)C2=CC=CC=C2 |

Other CAS No. |

52053-61-9 |

Synonyms |

bis(phenylethyl) disulfide |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Pathways for Bis Phenylethyl Disulfide

Oxidative Coupling Reactions of Phenylethyl Thiols

The most direct and common method for the synthesis of bis(phenylethyl) disulfide is the oxidative coupling of 2-phenylethanethiol (B1584568). This transformation involves the formation of a disulfide bond (S-S) from two thiol (S-H) groups in the presence of an oxidizing agent. A variety of oxidants and catalytic systems have been successfully employed for this purpose, each with its own set of advantages regarding yield, reaction time, and conditions.

Detailed research has demonstrated the efficacy of several oxidative coupling methods. For instance, the use of Burgess reagent in benzene (B151609) at room temperature provides a high yield of 92%. thieme-connect.com Another highly efficient method involves iodine-catalyzed aerobic oxidation in ethyl acetate (B1210297) at 70°C, affording a 98% yield. bac-lac.gc.ca Photooxidative coupling represents another viable route, where irradiation with white light in the presence of a catalyst like bromo(trichloro)methane in a basic aqueous medium results in a 48% yield of this compound. Current time information in Bangalore, IN.researchgate.net

Table 1: Selected Oxidative Coupling Reactions for the Synthesis of this compound from 2-Phenylethanethiol

| Oxidant/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Burgess Reagent | Benzene | Room Temp. | 30-60 min | 92 | thieme-connect.com |

| I₂ (5 mol%), O₂ | Ethyl Acetate | 70°C | 4 h | 98 | bac-lac.gc.ca |

| BrCCl₃ (10 mol%), NaOH, White Light | Water | 60°C | 12 h | 48 | researchgate.net |

| CoOₓ/h-S-1-H, Air | Toluene | 110°C | 12 h | >99 | acs.org |

Alternative Synthetic Routes from Halides and Related Precursors

Besides the oxidative coupling of thiols, this compound can be synthesized from phenylethyl halides. A notable one-pot method involves the reaction of 2-phenylethyl bromide with sodium thiosulfate (B1220275) pentahydrate in wet dimethyl sulfoxide (B87167) (DMSO) at 60-70°C. This reaction proceeds via the formation of a Bunte salt intermediate, which then hydrolyzes to the thiol in situ. The thiol is subsequently oxidized by DMSO to the disulfide, achieving a yield of 91%. rsc.orgsci-hub.se

Another innovative approach utilizes dipotassium (B57713) 1,3,4-thiadiazole-2,5-bis(thiolate) as a sulfur transfer agent. The reaction of this reagent with 2-phenylethyl bromide in the presence of a copper oxide nanoparticle catalyst in polyethylene (B3416737) glycol (PEG) at 100°C yields this compound in 92% yield. When a metal-organic framework (MOF-199) is used as the catalyst in dimethylformamide (DMF), the yield reaches 95%. nih.gov

Table 2: Synthesis of this compound from 2-Phenylethyl Bromide

| Reagent(s) | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Na₂S₂O₃·5H₂O | None | DMSO/H₂O | 60-70°C | 5 h | 91 | rsc.orgsci-hub.se |

| Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) | CuO NPs | PEG | 100°C | 1.5 h | 92 | nih.gov |

| Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) | MOF-199 | DMF | 100°C | 1 h | 95 | nih.gov |

Mechanistic Considerations in Disulfide Bond Formation: Anion-Mediated and Radical Pathways

The formation of the disulfide bond in the synthesis of this compound can proceed through different mechanistic pathways, primarily dependent on the reagents and conditions employed.

Anion-Mediated Pathways: In many oxidative coupling reactions, a thiolate anion is the key nucleophilic species. For instance, in iodine-catalyzed oxidations, the reaction is believed to proceed through the formation of a sulfenyl iodide (RS-I) intermediate from the reaction of the thiol with iodine. This is accompanied by the formation of iodide ions. The sulfenyl iodide then reacts with a thiolate anion to form the disulfide and regenerate the iodide ion. thieme-connect.com

The reaction with the Burgess reagent is proposed to involve the formation of an intermediate that facilitates the oxidation of the thiol to the disulfide. bac-lac.gc.caresearchgate.net

Radical Pathways: Photooxidative coupling reactions often proceed via a radical mechanism. Under UV irradiation, a catalyst can facilitate the formation of a thiyl radical (RS•) from the thiol. Two of these highly reactive radicals then combine to form the disulfide bond (R-S-S-R). researchgate.net Similarly, aerobic oxidation catalyzed by certain transition metal complexes, such as Co(III), is suggested to involve the cleavage of the S-H bond to form a thiyl radical, which then dimerizes. acs.org In some electrochemical methods, the initial step is the oxidation of the thiol to a thiyl radical, which then dimerizes to the disulfide. chinesechemsoc.org

Influence of Reaction Conditions and Catalysis on Synthesis Selectivity and Yield

The selectivity and yield of this compound synthesis are significantly influenced by the choice of catalyst and reaction conditions such as solvent, temperature, and reaction time.

Catalysis: A wide range of catalysts have been shown to be effective. For aerobic oxidations, catalysts like iron(III)-tetra phenyl porphyrin, gold nanoparticles supported on ceria, and cobalt oxide nanoclusters have been used to achieve high yields and selectivity, often under milder conditions than non-catalytic methods. acs.orgiisc.ac.in In the synthesis from halides, copper oxide nanoparticles and metal-organic frameworks (MOFs) have proven to be efficient catalysts. nih.gov The choice of catalyst can also prevent over-oxidation to sulfonic acids, a common side reaction in thiol oxidations. nih.gov

Reaction Conditions: The solvent can have a profound effect on the reaction outcome. For example, in the synthesis from 2-phenylethyl bromide and sodium thiosulfate, DMSO was found to be a superior solvent compared to acetonitrile, THF, or ethanol. rsc.orgsci-hub.se Temperature is another critical parameter. While many reactions are conducted at room or elevated temperatures to increase the reaction rate, some methods, like certain photooxidative couplings, can be performed at ambient temperature. The molar ratio of reactants is also crucial, as demonstrated in the reaction of 2-phenylethyl bromide with sodium thiosulfate, where an excess of the thiosulfate salt initially hindered the formation of the disulfide. rsc.orgsci-hub.se

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign methods for chemical synthesis, and the preparation of this compound is no exception. These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

One prominent green strategy is the use of air or molecular oxygen as the terminal oxidant, with water being the only byproduct. Several catalytic systems have been developed to facilitate this aerobic oxidation of 2-phenylethanethiol. For example, iodine-catalyzed aerobic oxidation in ethyl acetate, a relatively green solvent, provides a high yield of the disulfide. bac-lac.gc.canih.govresearchgate.net A coupled system of a riboflavin-derived organocatalyst and molecular iodine also effectively promotes the aerobic oxidation of thiols under mild, metal-free conditions. thieme-connect.com

The use of water as a solvent is another cornerstone of green chemistry. A photooxidative coupling of 2-phenylethanethiol has been successfully carried out in a basic aqueous medium, eliminating the need for organic solvents. researchgate.net Furthermore, methods that utilize heterogeneous catalysts, such as gold nanoparticles on ceria or cobalt oxide nanoclusters in zeolites, offer the advantage of easy separation and recyclability of the catalyst, contributing to a more sustainable process. acs.org Electrochemical methods that avoid the use of chemical oxidants and are driven by electricity also represent a greener alternative for disulfide synthesis. researchgate.net

Reactivity Profiles and Mechanistic Investigations of Bis Phenylethyl Disulfide

Oxidative and Reductive Transformation Pathways of the Disulfide Bond

The reactivity of bis(phenylethyl) disulfide is fundamentally governed by the sulfur-sulfur bond, which can readily participate in redox reactions. vulcanchem.com These transformations involve either the cleavage of the disulfide bond through reduction or its oxidation to higher oxidation states.

Reductive Pathways: The most characteristic reductive transformation of disulfides is their conversion to the corresponding thiols. wikipedia.org For this compound, this involves the cleavage of the S-S bond to yield two molecules of 2-phenylethylthiol. This reduction can be accomplished using a variety of chemical reducing agents. In biochemical contexts, disulfide bonds are reduced by thiol-containing molecules like dithiothreitol (B142953) (DTT) or through enzymatic catalysis by disulfide reductases, such as glutathione (B108866) reductase and thioredoxin reductase, which are crucial in maintaining cellular redox homeostasis. wikipedia.orgnih.gov The general mechanism involves the transfer of electrons to the disulfide, leading to the breakage of the S-S bond and subsequent protonation to form the thiols. wikipedia.org

Oxidative Pathways: Oxidation of disulfides can lead to a range of sulfur-containing species depending on the oxidant and reaction conditions. Mild oxidation typically yields thiosulfinates (R-S(O)-S-R), which can be further oxidized to thiosulfonates (R-S(O)₂-S-R). wikipedia.org More aggressive oxidation can cleave the S-S bond and lead to the formation of sulfonic acids (R-SO₃H). Photosensitized oxidation, for instance, can convert disulfides to thiosulfonates and ultimately to sulfonic acids, proceeding through either an electron transfer mechanism or via singlet oxygen. researchgate.net

| Transformation Type | Reactant | Typical Reagents/Conditions | Primary Product(s) |

|---|---|---|---|

| Reduction | This compound | Dithiothreitol (DTT), NaBH₄, Disulfide Reductases | 2-Phenylethylthiol |

| Mild Oxidation | This compound | Peroxy acids (1 equiv.) | S-(2-phenylethyl) 2-phenylethanethiosulfinate |

| Strong Oxidation | This compound | Peroxy acids (>2 equiv.), H₂O₂ | S-(2-phenylethyl) 2-phenylethanethiosulfonate |

| Oxidative Cleavage | This compound | KMnO₄, HNO₃ | 2-Phenylethanesulfonic acid |

Disulfide-Thiol Exchange Mechanisms in Solution and Biological Mimics

Disulfide-thiol exchange is a fundamental reaction for disulfides, including this compound. vulcanchem.comwikipedia.org This process is critical for the formation and rearrangement of disulfide bonds in proteins and peptides. wikipedia.orgnih.gov The reaction involves the attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R'). wikipedia.org

The mechanism is typically a bimolecular nucleophilic substitution (Sₙ2) reaction. nih.gov The nucleophilic thiolate attacks the electrophilic sulfur atom of the disulfide, forming a transient, linear trisulfide-like transition state. wikipedia.orgnih.gov Subsequently, the original disulfide bond is broken, releasing a different thiolate as a leaving group and forming a new disulfide bond. wikipedia.org The reaction is reversible, and the equilibrium position is dictated by the relative concentrations and redox potentials of the thiols and disulfides involved. mdpi.com The rate of the exchange is highly pH-dependent, as it requires the presence of the nucleophilic thiolate anion, the concentration of which increases at pH values above the pKa of the corresponding thiol. researchgate.net

| Feature | Description | Reference |

|---|---|---|

| Nucleophile | Thiolate anion (RS⁻), not the protonated thiol (RSH). | wikipedia.org |

| Mechanism Type | Bimolecular Nucleophilic Substitution (Sₙ2). | nih.gov |

| Transition State | A linear trisulfide-like structure with a shared negative charge. | wikipedia.orgnih.gov |

| Key Outcome | Formation of a new disulfide bond and release of a new thiolate. | wikipedia.org |

| Influencing Factors | pH, solvent polarity, redox potentials of reactants. | mdpi.comresearchgate.net |

Photochemical and Photo-induced Reactivity of this compound

This compound, like other organic disulfides, exhibits significant reactivity upon exposure to light. These photochemical reactions often involve the homolytic cleavage of the S-S bond or electron transfer processes.

Photosensitized Electron Transfer Processes

In the presence of a photosensitizer and light, disulfides can undergo electron transfer reactions. researchgate.net Depending on the nature of the sensitizer, the disulfide can either accept an electron to form a radical anion or be involved in a process initiated by singlet oxygen. researchgate.net For instance, the photooxidation of disulfides can be sensitized by compounds like 9,10-dicyanoanthracene (B74266) (DCA) or benzophenone. researchgate.net These reactions typically proceed via an electron transfer mechanism, leading to the formation of products such as thiosulfonates. researchgate.net

Research on other complex disulfides has shown that visible-light irradiation can induce multi-electron reductions, leading to the cleavage of the disulfide bonds. nih.gov These processes are relevant for applications in photochemical energy storage and suggest that this compound could be susceptible to similar photo-reductive cleavage, generating phenylethyl thiyl radicals or thiolates. nih.gov

Disulfide as a Catalyst or Cocatalyst in Photoreactions

Under photoirradiation, the relatively weak S-S bond in organic disulfides can undergo homolytic cleavage to generate two thiyl radicals (RS•). beilstein-journals.org These highly reactive thiyl radicals can then act as catalysts for a variety of organic transformations, such as the isomerization of alkenes or addition reactions to unsaturated bonds. beilstein-journals.org

In the context of photoredox catalysis, disulfides can also serve as crucial co-catalysts. acs.org For example, in certain photocatalytic reactions, disulfide additives are proposed to trap transient radical intermediates to form off-cycle reservoirs, which can then re-enter the main catalytic cycle. acs.org This has been observed in reactions where other aromatic disulfides, such as bis(4-chlorophenyl)disulfide, are used to facilitate photocatalytic decarboxylative reductions. amazonaws.com The formation of 2-phenethyl disulfide has been noted as a surface product during the photocatalytic degradation of a mustard gas simulant, indicating its participation in complex photocatalytic reaction networks. nih.gov

Thermal Decomposition and Stability Studies of this compound

Direct thermal analysis data for this compound is not extensively reported in the literature. However, the stability of related disulfide compounds provides insight into its expected behavior. Disulfides generally exhibit moderate thermal stability, with decomposition occurring at elevated temperatures. The decomposition process typically involves the homolytic cleavage of the S-S bond, and potentially the C-S bonds.

Studies on analogous compounds offer a point of comparison. For example, Differential Thermal Analysis (DTA) of bis-(O,O-dimethylthionophosphoryl)-disulfide showed a sharp exothermic decomposition peak starting around 140°C. kyoto-u.ac.jp The thermal properties of the closely related dibenzyl disulfide have also been characterized. nist.gov The thermal decomposition of sulfur-containing ligands, such as dithiocarbamates, is a known method for producing metal sulfide (B99878) nanoparticles, which underscores the thermal lability of sulfur-carbon and sulfur-sulfur bonds at high temperatures. researchgate.netmdpi.com

| Compound | Method | Observation | Reference |

|---|---|---|---|

| Bis-(O,O-dimethylthionophosphoryl)-disulfide | Differential Thermal Analysis (DTA) | Exothermic decomposition begins at ~140°C. | kyoto-u.ac.jp |

| Dibenzyl disulfide (C₁₄H₁₄S₂) | Adiabatic Calorimetry | Melting point: 343.9 K (70.75 °C); Enthalpy of fusion: 28.6 kJ/mol. | nist.gov |

Reactivity in the Presence of Transition Metal Centers and Other Ligands

The sulfur atoms in this compound possess lone pairs of electrons that can coordinate to transition metal centers, allowing it to function as a ligand. The interaction of disulfides with transition metals is a key step in various catalytic processes.

| Transition Metal | Role/Reaction Type | Relevance |

|---|---|---|

| Nickel (Ni) | Catalyst for reductive coupling. | Catalyzes the formation of unsymmetrical disulfides from tetrasulfides, involving disulfide intermediates. nih.gov |

| Zinc (Zn) | Forms stable complexes with sulfur ligands. | Forms complexes with dithiocarbamates derived from phenylethylamine precursors. iucr.org Organozinc reagents are used in cross-coupling. acs.orgnih.gov |

| Palladium (Pd) | Cross-coupling catalyst. | Widely used in C-C and C-S bond formation; can catalyze reactions involving sulfur-containing nucleophiles. nih.gov |

| Ruthenium (Ru) | Forms catalyst complexes. | Electronically modified ruthenium-disulfide catalysts have been developed for specific reactions like cross-metathesis. acs.org |

| Lead (Pb) | Forms precursor complexes. | Lead dithiocarbamate (B8719985) complexes are used as single-source precursors for the synthesis of PbS nanoparticles. mdpi.com |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Studies on Electronic Structure and Bonding in Bis(phenylethyl) disulfide

Studies on related organosulfur compounds have utilized DFT to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactions. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of a molecule's reactivity; a smaller gap often suggests higher reactivity, facilitating electron transfer in chemical processes. researchgate.net For instance, in a study on N,N'-bis(2-bromobenzylidene)-2,2'-diaminodiphenyl disulfide (BBDD), the HOMO-LUMO energy gap was calculated to be 3.69 eV, indicating potential for charge transfer within the molecule. researchgate.net

Furthermore, quantum chemical methods can be used to analyze the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) provide a detailed description of bonding interactions, including weaker non-covalent interactions that influence molecular structure and packing. researchgate.net While specific studies on this compound are not abundant in the provided search results, the principles and methodologies applied to similar disulfide-containing molecules are directly transferable and essential for a comprehensive understanding of its electronic properties.

Conformational Analysis and Energetics of Molecular Geometries

The three-dimensional structure of this compound is not static; it exists as an equilibrium of different conformers, each with a specific energy. Conformational analysis investigates these different spatial arrangements and their relative stabilities. Theoretical energy-based conformational analysis is a powerful tool for this purpose. For instance, studies on the related compound bis(2-phenethyl)vinylphosphine and its chalcogenides, performed at the MP2/6-311G** level of theory, revealed that these molecules exist as an equilibrium mixture of two main conformers: a major planar s-cis form and a minor orthogonal one. nih.gov

Similarly, computational methods have been applied to study the conformational behavior of other flexible molecules. For example, the conformational analysis of bis(2-phenylalkyl)phosphine selenides was carried out using dipole moment methods and quantum-chemical calculations. These studies indicated the existence of several conformers, with the most energetically favorable one having a gauche (non-eclipsed) orientation of the P=Se and Csp3–Csp3 bonds. researchgate.net

The relative energies of different conformers determine their population at a given temperature. Computational chemistry can predict these energy differences, providing insight into the molecule's preferred shapes. While specific energetic data for this compound conformers were not found in the provided results, the approaches used for similar molecules, such as those with interacting isopropyl groups or phenylethyl substituents, demonstrate the capability of these theoretical methods to map out the potential energy surface and identify stable geometries. acs.org

Investigation of Intramolecular Interactions and Their Influence on Structure

In another example, a 4-[2-(4-hydroxyphenylethyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione molecule, which contains a phenylethyl group, exhibits C—H⋯π interactions within its crystal structure. iucr.org It is highly probable that similar C—H⋯π interactions between the ethyl chain and the phenyl rings, as well as π-π stacking between the phenyl rings, are present in this compound and contribute to its conformational stability. The disulfide bond itself introduces specific geometric constraints and can participate in interactions with other parts of the molecule. The investigation of these subtle forces through computational methods is essential for a complete understanding of the structure-property relationships of this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions involving this compound, including the identification of high-energy transition states. acs.orgsmu.edu Density Functional Theory (DFT) is a widely used method for modeling reaction mechanisms. For example, DFT calculations have been employed to study the palladium-catalyzed arylthiolation of benzene (B151609) to form diaryl sulfides, where two different catalytic cycles were evaluated to determine the more favorable pathway. researchgate.net

The study of reaction mechanisms often involves locating the transition state structure, which represents the energy maximum along the reaction coordinate. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction. Computational methods can also shed light on whether a reaction proceeds through a concerted, one-step mechanism or a multi-step pathway involving intermediates. For instance, the decomposition of nitroalkyl benzoates was found to proceed via a polar, one-step mechanism through DFT calculations. researchgate.net

While specific reaction mechanisms for this compound were not detailed in the provided search results, the methodologies are well-established. For instance, the reaction of a disulfide with a peroxyl radical has been shown through experimental and computational studies to occur via a concerted bimolecular homolytic substitution (SH²). researchgate.net Such computational approaches could be applied to understand the thermal or photochemical decomposition of this compound, its reactions with oxidizing or reducing agents, and its role in various chemical processes.

Prediction of Spectroscopic Signatures via Theoretical Modeling

Theoretical modeling is a valuable tool for predicting and interpreting the spectroscopic signatures of molecules like this compound. aps.org By calculating the expected spectra, researchers can aid in the identification and characterization of the compound and can gain a deeper understanding of its structure and bonding.

For instance, DFT calculations are commonly used to predict vibrational spectra (infrared and Raman). researchgate.net Theoretical predictions of vibrational frequencies for similar molecules, like bis(2-phenethyl)vinylphosphine chalcogenides, have been shown to be in good agreement with experimental data, aiding in the conformational analysis of these compounds. nih.gov The comparison of calculated and experimental spectra can help assign specific vibrational modes to particular functional groups and motions within the molecule.

Similarly, theoretical methods can predict nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants. nih.gov The stereochemical dependences of these parameters on the molecular geometry can be explored through calculations, providing another avenue for conformational studies. While explicit predictions for this compound were not found, the application of these computational techniques to related phosphine (B1218219) selenides, where relativistic effects on ³¹P and ⁷⁷Se chemical shifts were analyzed, demonstrates the power of these methods. researchgate.net Furthermore, theoretical calculations can predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. researchgate.net

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

Molecular dynamics (MD) simulations offer a powerful approach to understanding the behavior of this compound in a solution environment, which often differs significantly from its behavior in the gas phase or solid state. arxiv.orgnih.gov MD simulations model the movements of atoms and molecules over time, allowing for the study of dynamic processes and the influence of the solvent. rsc.org

These simulations can be used to explore the conformational landscape of flexible molecules like this compound in solution. By explicitly including solvent molecules, MD can capture the effects of solvation on the relative energies of different conformers and the barriers between them. This is particularly important for understanding the structure-activity relationships of molecules in biological or chemical systems where they are in solution. nih.gov

Furthermore, MD simulations can be used to calculate various properties of the solution, such as radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the solute. This information provides a detailed picture of the solvation shell around this compound. While specific MD studies on this compound were not found, the methodology has been successfully applied to a wide range of organic molecules, including those with disulfide bonds and phenyl groups, to investigate their stability, dynamics, and interactions in solution. arxiv.orgrsc.orgmdpi.com

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Elucidating Molecular Structure and Dynamics

Spectroscopic techniques are indispensable tools in the characterization of Bis(phenylethyl) disulfide, offering non-destructive analysis of its molecular structure and dynamics.

Advanced NMR Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the detailed structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide crucial information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively. nih.gov Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can further differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum. oup.com The chemical shifts and coupling constants observed in the NMR spectra of dithiocarbamate (B8719985) complexes containing phenylethyl groups, which are structurally related to this compound, have been shown to be indicative of the S₂CN double bond character. nih.gov Conformational analysis of similar phosphine (B1218219) selenides suggests that molecules like this compound likely exist as an equilibrium of several conformers in solution. researchgate.net

Table 1: Representative NMR Data for Related Disulfide Compounds This table is interactive. Click on the headers to sort the data.

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Diphenyl disulfide | ¹H | Acetone-d₆ | 7.427, 7.187, 7.113 | chemicalbook.com |

| Diphenyl disulfide | ¹³C | CDCl₃ | 137.0, 129.1, 127.5, 127.2 | rsc.org |

| Bis(4-methylphenyl) disulfide | ¹H | CDCl₃ | 7.36-7.24 (m), 2.34 (s) | rsc.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Table 2: Key Vibrational Frequencies for Dibenzyl Disulfide This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Wavenumber (cm⁻¹) (Calculated) | Spectroscopic Technique | Reference |

|---|---|---|---|

| Asymmetric -CH₂ stretching | 3025, 3007 | Raman, IR | mdpi.com |

| Symmetric -CH₂ stretching | 2946 | Raman, IR | mdpi.com |

| S-S stretching | ~540 | Raman | mdpi.com |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Reactivity Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. uzh.ch For this compound, the UV-Vis spectrum is expected to show absorptions due to π → π* transitions of the phenyl rings and potentially n → σ* transitions involving the lone pairs of the sulfur atoms. The wavelength and intensity of these absorptions can be influenced by the solvent and the molecular conformation. UV-Vis spectroscopy is also a valuable tool for monitoring reactions involving this compound, as changes in the electronic structure during a reaction will lead to changes in the absorption spectrum. uu.nl For instance, the technique has been used to study the electronic properties of related dithiocarbamate complexes and their nanoparticles. malayajournal.org

Mass Spectrometry for Fragmentation Pathways and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. chemguide.co.uk In the mass spectrometer, molecules are ionized, and the resulting molecular ions and their fragments are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk The fragmentation pattern of this compound would provide valuable information about its structure and bond strengths. Common fragmentation pathways for disulfides involve cleavage of the S-S bond and C-S bonds. The analysis of fragmentation patterns can help to confirm the identity of the compound and to provide insights into its chemical reactivity. ncl.ac.uk High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. rsc.org

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. bioscience.fi This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms in the molecule. For this compound, a single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsion angles, including the C-S-S-C dihedral angle which is a key structural feature of disulfides. frontiersin.org Furthermore, X-ray crystallography can reveal information about intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, which govern the packing of the molecules in the crystal lattice. bohrium.com While a specific crystal structure for this compound was not found in the search results, the technique has been widely applied to related dithiocarbamate and phosphine selenide (B1212193) complexes to elucidate their solid-state structures. researchgate.netbohrium.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Complex Systems

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the analysis of organic compounds like this compound. vulcanchem.comnist.gov These methods are crucial for assessing the purity of synthesized this compound and for monitoring the progress of reactions in which it is a reactant or product. nih.govwiley.com In HPLC, the compound is separated based on its partitioning between a stationary phase and a liquid mobile phase. nih.gov Different detectors, such as UV-Vis or mass spectrometry, can be coupled with HPLC to provide further identification and quantification. nih.gov GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. bis.gov.in The choice of chromatographic method and conditions depends on the physical and chemical properties of this compound and the other components in the mixture.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Bis(deacetyl)solenolide D |

| Bis(dodecylsulfanylthiocarbonyl) disulfide |

| Bis(monooleoylglycero) phosphate (B84403) |

| Bis(N-benzyl-N-(2-phenylethyl)dithiocarbamato-S,S')lead(II) |

| bis(N-ethyl-N-phenyldithiocarbamate) |

| Bis(N-furfuryl-N-(2-phenylethyl)dithiocarbamato-S,S')lead(II) |

| bis(N-methylferrocenyl-N-(2- phenylethyl)dithiocarbamato-S, S')zinc(II) |

| Bis(2-phenylethyl) disulfide |

| Bis(2-phenylethyl)phosphine |

| Bis(2-phenylethyl)phosphine selenide |

| bis(2-phenylpropyl) phosphine selenides |

| Bis(3-fluorobenzyl) Disulfide |

| bis-(3-sulfopropyl) disulfide |

| bis-Phenol A (BPA) |

| bis-Phenol F (BPF) |

| bis-Phenol S (BPS) |

| Bisoprolol fumarate |

| Dibenzyl disulfide |

| Dibenzyl sulphide |

| dioleyl‐phosphatidylglycerol |

| Diphenyl disulfide |

| Perindopril arginine |

| Phenyl disulfide |

| trimethylsilyl benzyl (B1604629) sulfide (B99878) |

Biological and Biochemical Mechanisms of Action Non Human and in Vitro Studies

Role of Disulfide Bonds in Cellular Redox Homeostasis and Oxidative Stress Induction

Disulfide bonds are critical in maintaining the stability and structure of many proteins, particularly those secreted into the oxidizing environment of the extracellular space. metwarebio.com Within the cell, which is typically a reducing environment, disulfide bonds are less common but play crucial roles in redox signaling and the regulation of protein function. wikipedia.orgacs.org The balance between reduced thiols and oxidized disulfides, known as the thiol-disulfide redox state, is a key aspect of cellular redox homeostasis.

Compounds like bis(phenylethyl) disulfide can perturb this delicate balance. The disulfide bond in this compound can undergo redox cycling, a process that can lead to the formation of reactive oxygen species (ROS). nih.gov This redox cycling involves the reduction of the disulfide to its corresponding thiol, followed by re-oxidation back to the disulfide, a process that can generate superoxide (B77818) radicals and hydrogen peroxide. An excess of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. researchgate.net Oxidative stress can, in turn, cause damage to cellular components such as lipids, proteins, and DNA. Some studies suggest that the induction of oxidative stress is a key mechanism behind the biological effects of certain disulfides. nih.govplos.org

Interactions of this compound with Thiol-Containing Biomolecules (e.g., Glutathione (B108866), Cysteine)

The disulfide bond of this compound is susceptible to attack by nucleophilic thiol groups present in various biomolecules. This process, known as thiol-disulfide exchange, is a fundamental reaction in biochemistry. wikipedia.orgencyclopedia.pub Two of the most important thiol-containing molecules in the cell are the amino acid cysteine and the tripeptide glutathione (GSH).

Glutathione is the most abundant non-protein thiol in most cells and is a cornerstone of the cellular antioxidant defense system. It can directly react with and detoxify electrophilic compounds and ROS. Thiol-disulfide exchange between this compound and glutathione would result in the formation of a mixed disulfide between the phenylethylthio moiety and glutathione, along with the release of a phenylethanethiol molecule. This reaction can deplete the intracellular pool of reduced glutathione, thereby compromising the cell's antioxidant capacity and rendering it more susceptible to oxidative damage. plos.org

Similarly, cysteine residues in proteins are critical for their structure and function. The thiol group of cysteine is a potent nucleophile and can participate in thiol-disulfide exchange reactions with this compound. wikipedia.org This can lead to the formation of a mixed disulfide on the protein, a modification known as S-thiolation. This modification can alter the protein's conformation, activity, and interaction with other molecules.

Modulation of Enzyme Activity through Disulfide-Thiol Exchange or Redox Cycling

The interaction of this compound with enzymes, particularly those with reactive cysteine residues in their active sites, can significantly modulate their activity. This modulation can occur through direct disulfide-thiol exchange or through the induction of oxidative stress that affects the enzyme's redox state.

Disulfide reductases are a class of enzymes that catalyze the reduction of disulfide bonds. Key examples include glutathione reductase (GSR) and thioredoxin reductase (TrxR), which are essential for maintaining the reduced state of glutathione and thioredoxin, respectively. nih.govpnas.org These enzymes themselves contain redox-active cysteine residues in their active sites.

This compound and similar compounds can act as inhibitors of these disulfide reductases. nih.gov The inhibition can occur through an uncompetitive mechanism, where the inhibitor binds to the enzyme-substrate complex. nih.gov This suggests that the inhibitor may interact with the enzyme after the initial binding of its natural disulfide substrate. By inhibiting these crucial reductases, this compound can disrupt the entire glutathione and thioredoxin antioxidant systems, leading to an accumulation of oxidized glutathione (GSSG) and oxidized thioredoxin, and a general shift towards a more oxidizing intracellular environment. nih.govpnas.org

Proper protein folding is essential for biological function, and disulfide bonds play a crucial role in stabilizing the three-dimensional structure of many proteins, especially those that are secreted or located on the cell surface. metwarebio.comrsc.orgbiophysics.org The formation of correct disulfide bonds is a highly regulated process that occurs in the endoplasmic reticulum (ER) and is catalyzed by enzymes such as protein disulfide isomerase (PDI). bmbreports.org

The introduction of exogenous disulfides like this compound can interfere with this process. Through thiol-disulfide exchange reactions, it can lead to the formation of non-native disulfide bonds or prevent the formation of correct ones. biophysics.org This can result in misfolded proteins that are targeted for degradation. Furthermore, the disruption of the cellular redox balance by this compound can impact the efficiency of the protein folding machinery in the ER, which is sensitive to the redox environment. metwarebio.com

Inhibition of Disulfide Reductases and Related Enzymes

Investigations into Cellular Pathways and Signaling Affected by Disulfide Interactions

The perturbation of cellular redox homeostasis and the interaction with thiol-containing proteins by this compound can trigger a variety of cellular signaling pathways. These pathways are often activated in response to cellular stress and are designed to restore homeostasis or, if the damage is too severe, initiate programmed cell death (apoptosis).

One of the key pathways activated by oxidative stress is the NRF2 pathway. nih.gov Under normal conditions, the transcription factor NRF2 is kept inactive. However, upon oxidative or electrophilic stress, NRF2 is released and translocates to the nucleus, where it activates the expression of a battery of antioxidant and detoxification genes. researchgate.net

Furthermore, the disruption of the thioredoxin and glutathione systems can impact various signaling cascades that are regulated by the redox state of specific cysteine residues in signaling proteins. mdpi.com This can include pathways involved in cell proliferation, inflammation, and apoptosis. For instance, some studies have shown that disulfide compounds can modulate the activity of transcription factors like NF-κB, which plays a central role in the inflammatory response. accscience.com

Structure-Activity Relationship Studies for Biochemical Effects of this compound and its Analogues

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. For this compound and its analogues, SAR studies have provided insights into the features that govern their biochemical effects.

One study compared the in vitro and in vivo effects of three aryl-alkyl disulfides: bis(phenylmethyl) disulfide, this compound, and bis(phenylpropyl) disulfide. nih.gov While bis(phenylmethyl) and bis(phenylpropyl) disulfide showed no oxidative damage in vitro and no hemolytic activity in rats, this compound was a potent hemolytic agent in vivo, despite causing little oxidative damage in vitro. nih.gov This suggests that the in vivo metabolic activation of this compound, possibly through dehydrogenation to a more reactive ethenyl derivative, is crucial for its toxicity. nih.gov

Other studies on various disulfide-containing compounds have highlighted the importance of the substituents attached to the disulfide bond. For instance, in a series of unsymmetrical disulfide inhibitors of the thioredoxin system, the most potent inhibitors contained two heteroatoms ortho to the disulfide moiety in an aromatic ring. nih.gov The nature of the alkyl group attached to the sulfur can also influence activity, with branched alkyl groups sometimes showing greater potency. nih.gov These findings underscore the importance of both the disulfide bond itself and the surrounding molecular framework in determining the specific biological and biochemical effects of this class of compounds.

Applications in Materials Science and Specialized Organic Synthesis

Utilization in Polymer Chemistry and Cross-linking Reactions

The disulfide bond is a dynamic covalent bond, meaning it can be reversibly cleaved and reformed under specific stimuli such as redox agents, light, or heat. This property makes disulfides, including bis(phenylethyl) disulfide, valuable components in the design of advanced polymers.

In polymer chemistry, disulfides can be incorporated into polymer backbones or as cross-linking agents to create dynamic networks. These materials, often referred to as covalent adaptable networks (CANs) or vitrimers, exhibit properties of both thermosets (robustness, solvent resistance) and thermoplastics (reprocessability, malleability). The integration of aromatic disulfides into polymer networks can yield recyclable materials that maintain their structural integrity at elevated temperatures. For example, the free-radical polymerization of monomers with an aromatic disulfide cross-linker can produce networks that are highly resistant to creep, a common failure point in conventional polymers.

Functionalization of Surfaces and Nanomaterials with Disulfide Moieties

The ability of disulfide and thiol groups to strongly adsorb onto the surfaces of noble metals (like gold and silver), metal oxides, and various carbon nanomaterials makes them excellent choices for surface functionalization. This process can alter the surface properties of a material, such as its hydrophilicity, stability in different media, and biocompatibility.

Disulfide-functionalized molecules can be used in several ways:

Direct Adsorption: Molecules containing a disulfide group can directly bind to a surface. The disulfide bond may cleave upon adsorption, forming two separate thiol-surface bonds.

Ligand Exchange: A surface already coated with a ligand can be functionalized by exchanging the existing ligand with a disulfide-containing molecule.

Post-Modification: A surface can first be modified to introduce a reactive group, which then reacts with a disulfide-containing molecule.

This functionalization is critical for the application of nanomaterials in fields like nanomedicine, sensing, and catalysis. For example, carbon nanotubes (CNTs), which are inherently hydrophobic and tend to bundle together, can be dispersed in solvents using molecules like phenylethyl alcohol, which interacts non-covalently with the CNT surface. More robust functionalization can be achieved by attaching molecules via disulfide bonds. Cyclic peptides containing thiol groups have been used to achieve size-selective solubilization of single-walled carbon nanotubes (SWCNTs); oxidation of the thiols leads to disulfide bond formation, causing the peptides to polymerize and wrap around the nanotubes. Similarly, disulfide-functionalized carbohydrates have been used to modify the surface of quantum dots (QDs).

Role as a Sulfur Transfer Reagent in the Synthesis of Complex Organic Molecules

One of the most significant applications of this compound and its close analogs is as a sulfur transfer reagent. These compounds can efficiently deliver a sulfur atom to a substrate, a crucial step in the synthesis of many sulfur-containing molecules.

Thioesters are important intermediates in organic and biological chemistry, known for their enhanced reactivity compared to oxo-esters. Disulfides serve as effective reagents for thioester synthesis. A general method involves the reaction of a disulfide with an acyl chloride in the presence of a reducing agent like a Zn/AlCl₃ system, which cleaves the S-S bond to generate a nucleophilic thiolate that then reacts with the acyl chloride.

Other approaches include the direct reaction of aldehydes with diaryl disulfides, catalyzed by N-heterocyclic carbenes (NHCs), which proceeds via a carbonyl umpolung strategy. Photocatalytic methods have also been developed where readily available carboxylic acids react with disulfides to provide thioesters, a process that can be scaled up using continuous-flow technology. The synthesis of bis(3-thienoyl) disulfide and its subsequent use to prepare 1,4-phenylene thioesters further illustrates this application.

A cornerstone application for this class of compounds is in the synthesis of oligonucleotide phosphorothioates (PS-oligos). PS-oligos are analogs of natural DNA/RNA where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a sulfur atom. This modification confers resistance to nuclease degradation, making them valuable as antisense therapeutic agents.

The synthesis is typically performed on a solid support using phosphoramidite (B1245037) chemistry. The key step is the sulfurization of the intermediate phosphite (B83602) triester to a phosphorothioate (B77711) triester. While several sulfurizing agents exist, bis(phenylacetyl) disulfide (PADS), a close structural analog of this compound, has emerged as a highly efficient and widely used reagent for this transformation. PADS offers several advantages, including high sulfurization efficiency (>99.9%), rapid reaction times, and good solubility in the solvents used for automated DNA synthesis. It has been successfully used in the large-scale manufacturing of antisense drugs, often replacing older reagents like 3H-1,2-benzodithiol-3-one 1,1-dioxide (the Beaucage reagent).

The table below compares PADS with other common sulfurizing agents used in oligonucleotide synthesis.

| Sulfurizing Reagent | Abbreviation | Typical Conditions | Efficiency | Comments |

| Bis(phenylacetyl) disulfide | PADS | 0.2 M in Acetonitrile/Pyridine | >99.9% | Widely used in large-scale synthesis; stable in solution. |

| 3H-1,2-Benzodithiol-3-one 1,1-dioxide | Beaucage Reagent | 0.05 M in Acetonitrile | >99% | Effective but can be less stable and more expensive than PADS. |

| Tetraethylthiuram disulfide | TETD | 0.5 M in Acetonitrile | >98% | Requires longer reaction times (15 min). |

| 3-Amino-1,2,4-dithiazole-5-thione | ADTT | 0.1 M in Pyridine/Acetonitrile | >99.5% | Cost |

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for Bis(phenylethyl) disulfide Transformations

The synthesis and transformation of disulfides, including this compound, are central to various chemical processes. While traditional methods for disulfide synthesis, such as the oxidation of thiols, are well-established, they often lack selectivity and may require harsh conditions. rsc.org Future research is increasingly focused on the development of novel catalytic systems that offer milder, more sustainable, and highly selective routes for disulfide bond formation and cleavage.

Recent advancements have seen the emergence of visible-light photocatalysis and transition metal catalysis as powerful tools for disulfide synthesis. rsc.orgrsc.org These methods provide environmentally friendly alternatives by harnessing light energy or employing efficient metal catalysts to activate reactants under gentle conditions. rsc.org For instance, photocatalytic systems have enabled the direct conversion of carboxylic acids and even the C(sp³)–H bonds in amides into disulfides, showcasing broad substrate applicability. rsc.org

Transition metals such as copper, nickel, palladium, iridium, and rhodium are at the forefront of catalyzing disulfide transformations. rsc.orgrsc.org Palladium-catalyzed systems, for example, have demonstrated high efficiency in promoting exchange reactions between thiols and symmetric disulfides to form asymmetric disulfides with excellent functional group tolerance. rsc.org An N-heterocyclic carbene (NHC)–Ir(I) complex has been reported as the first of its kind to catalyze the oxidative coupling of thiols using aerial oxygen as a green oxidant, a method that could be adapted for the synthesis of this compound. rsc.org

Future work in this area will likely involve:

Developing catalysts for the asymmetric synthesis of disulfides, which remains a significant challenge. rsc.org

Exploring earth-abundant metal catalysts to create more cost-effective and sustainable synthetic protocols.

Investigating enzymatic and biomimetic catalysts that can operate under physiological conditions, opening doors for biological applications. The study of natural disulfide bond formation pathways, such as those involving DsbB and VKOR enzymes, can provide inspiration for designing new catalytic systems. nih.gov

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

Disulfide bonds are fundamental to the structure and function of many proteins and play a role in cellular redox signaling. rsc.orgnih.gov While this compound itself is not a primary metabolite, understanding its potential interactions with biological systems at a molecular level is crucial for exploring any pharmacological or toxicological properties. Hydrogen sulfide (B99878) (H₂S), a related sulfur compound, is recognized as a gaseous transmitter involved in numerous physiological processes, and its interaction with disulfide bonds is an area of active investigation. nih.gov It has been proposed that H₂S can chemically reduce protein disulfide bonds, a reaction with significant physiological relevance that is still being explored. nih.gov

Future research should aim to elucidate:

The reactivity of this compound with biological thiols , such as glutathione (B108866) and cysteine residues in proteins. This could involve studying disulfide exchange reactions under physiological conditions to understand how this compound might perturb cellular redox balance.

The potential for this compound to act as a substrate or inhibitor for enzymes involved in disulfide metabolism, such as thioredoxin reductase and protein disulfide isomerase. nih.govoulu.fi For example, the SARS-CoV-2 spike protein's receptor-binding domain relies critically on its disulfide bonds for structural integrity and function, and reducing these bonds can inhibit viral infectivity. nih.gov

The metabolic fate of this compound in vivo, identifying potential breakdown products and their biological activities. Structurally related compounds like Phenethyl Isothiocyanate are known to have various biological interactions and have been studied in clinical trials. drugbank.com

Advanced analytical techniques, such as mass spectrometry and specialized fluorescent probes, will be instrumental in tracking the compound and its metabolites within cells and tissues, providing a clearer picture of its biological journey.

Development of Advanced Computational Models for Predicting Disulfide Reactivity

Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules like this compound, circumventing the need for extensive and often complex empirical studies. researchgate.net The development of advanced computational models is a key future direction for predicting disulfide reactivity with greater accuracy.

Quantum mechanical/molecular mechanical (QM/MM) methods are already being used to simulate disulfide cross-linking reactions in aqueous environments. researchgate.net These models can determine the reaction pathways and energetic barriers for disulfide bond formation, providing insights into the reaction mechanism. researchgate.net For instance, simulations have shown that disulfide formation can proceed through different pathways depending on the pKa of the involved cysteine residues. researchgate.net

Future computational research on this compound and related compounds will likely focus on:

Improving the accuracy of density functional theory (DFT) functionals and basis sets specifically for sulfur-containing compounds to better predict their electronic structure and reactivity. researchgate.net

Developing predictive models for disulfide bond connectivity in complex molecular systems, which is a significant challenge in structural bioinformatics. nih.govoup.com Machine learning approaches, such as those using support vector regression and hidden conditional random fields, are showing promise in this area. nih.govoup.com

Simulating the interactions of this compound with biomolecules , such as enzymes and receptors, to predict binding affinities and potential biological effects. This can aid in the rational design of new molecules with specific biological targets.

Using computational models to predict the physicochemical properties of modified analogues of this compound, guiding synthetic efforts towards molecules with desired characteristics.

The table below summarizes some computational methods and their applications in studying disulfide bonds.

| Computational Method | Application in Disulfide Research | Reference |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating disulfide cross-linking reaction mechanisms and pathways. | , researchgate.net |

| Density Functional Theory (DFT) | Calculating the electronic structure and predicting the reactivity of sulfur-containing molecules. | , researchgate.net |

| Support Vector Regression (SVR) | Predicting disulfide connectivity patterns in proteins. | nih.gov, oup.com |

| Hidden Conditional Random Fields (HCRFs) | Predicting the bonding state of cysteine residues in proteins. | oup.com |

Integration of this compound into Multifunctional Hybrid Materials

The disulfide bond is a dynamic covalent linkage that can be reversibly cleaved and reformed under specific stimuli, such as changes in redox potential. This property makes it an attractive component for the design of "smart" or responsive materials. Integrating this compound or similar disulfide-containing moieties into polymeric or inorganic frameworks could lead to the development of novel multifunctional hybrid materials.

Research in this area is moving towards:

Self-healing polymers : Disulfide exchange reactions can be harnessed to create materials that can autonomously repair damage. acs.org Polymers with disulfide cross-links have been synthesized that, after being cleaved under reducing conditions, can be re-cross-linked through oxidation to restore the material's integrity. acs.org

Drug-delivery systems : The redox-responsive nature of disulfide bonds can be exploited to create vehicles that release a therapeutic payload in specific cellular environments, such as the reducing environment inside cancer cells.

Sensors and responsive coatings : Materials incorporating disulfide bonds could be designed to change their properties (e.g., color, fluorescence, or conductivity) in response to specific redox stimuli.

Organic-inorganic hybrid materials : The incorporation of organic molecules like this compound into inorganic frameworks, such as layered perovskites or polysiloxanes, can lead to materials with tunable optical, electronic, and physical properties. researchgate.netacs.org For example, a polyaniline derivative containing disulfide bonds has been synthesized and proposed as a high-energy-storage material for lithium batteries. researchgate.net

The phenylethyl groups in this compound could also contribute to the material's properties through π-π stacking interactions, potentially influencing its mechanical strength, thermal stability, and electronic characteristics.

Design and Synthesis of Structurally Modified Analogues with Tunable Properties

The systematic structural modification of this compound offers a vast landscape for creating new molecules with fine-tuned properties. By altering the substituents on the phenyl rings or changing the length of the ethyl linker, it is possible to modulate the compound's steric and electronic characteristics, thereby influencing its reactivity, solubility, and biological activity.

Future synthetic efforts will likely concentrate on:

Introducing functional groups onto the phenyl rings to alter the molecule's polarity, hydrogen bonding capabilities, and potential for further chemical modification. For example, the synthesis of analogues of BPTES (a glutaminase (B10826351) inhibitor) involved modifications that improved aqueous solubility while retaining potency. nih.gov

Synthesizing chiral analogues of this compound. Chiral disulfides are of interest as potential reagents for enantioselective synthesis and as ligands in asymmetric catalysis. tandfonline.comresearchgate.net

Varying the linker between the phenyl and disulfide groups to control the molecule's flexibility and geometry. This could impact how the molecule interacts with biological targets or assembles into larger material structures.

Creating unsymmetrical disulfides where one phenylethyl group is replaced with a different functional moiety, leading to bifunctional molecules with unique properties. Recent advances in transition metal catalysis are making the selective synthesis of such unsymmetrical disulfides more accessible. rsc.orgrsc.org

The table below provides examples of synthetic strategies that could be applied to generate analogues of this compound.

| Synthetic Strategy | Potential Outcome | Reference |

| Palladium-catalyzed disulfide exchange | Synthesis of unsymmetrical disulfides with diverse functionalities. | rsc.org |

| Introduction of chiral auxiliaries | Creation of enantiomerically pure disulfide analogues for asymmetric synthesis. | tandfonline.com, researchgate.net |

| Multi-component reactions | Efficient, one-pot synthesis of complex, functionalized analogues. | rsc.org |

| Photocatalytic decarboxylation | Conversion of substituted carboxylic acids into novel disulfide structures. | rsc.org |

High-Throughput Screening for Novel Academic Applications

High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of large numbers of compounds for a specific activity, accelerating the discovery of new functional molecules. ucsf.edu While traditionally used in drug discovery, HTS is increasingly being adopted in academic research to explore the potential of compounds like this compound and its analogues in a wide range of applications.

Future HTS campaigns could focus on:

Identifying new biological targets : Screening a library of this compound analogues against panels of proteins or cell lines could uncover unexpected biological activities, leading to new avenues for therapeutic research. uvm.eduresearchgate.net

Discovering novel catalysts : Disulfide-containing compounds can act as ligands for metal catalysts. HTS could be used to rapidly screen libraries of this compound analogues for their ability to catalyze specific chemical reactions.

Screening for materials properties : HTS methodologies can be adapted to screen for materials with desired properties, such as self-healing efficiency or specific sensor responses.

Fragment-based screening : "Tethering" is a fragment-based discovery method where libraries of disulfide-containing compounds are screened for their ability to bind to cysteine residues on a target protein. ucsf.edu Analogues of this compound could be incorporated into such libraries to identify new protein binders.

The development of microfluidic technologies, such as droplet microfluidics, is further enhancing the capabilities of HTS, allowing for the screening of millions of compounds with minimal reagent consumption. researchgate.net Applying these advanced screening methods to libraries of this compound derivatives could significantly accelerate the pace of discovery and unlock new applications for this class of compounds.

Q & A

Q. What are the established synthetic protocols for Bis(phenylethyl) disulfide, and how can purity be rigorously validated?

Methodological Answer: Synthesis typically involves oxidative coupling of thiol precursors (e.g., phenylethyl thiol) using oxidizing agents like iodine or hydrogen peroxide. Purity verification requires a combination of chromatographic (HPLC, GC) and spectroscopic techniques (NMR, FTIR). For reproducibility, experimental details such as solvent choice, reaction time, and stoichiometry must be meticulously documented, as outlined in guidelines for experimental reporting .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound’s structural and electronic properties?

Methodological Answer: Mass spectrometry (MS) confirms molecular weight, while NMR (¹H and ¹³C) resolves structural details. X-ray crystallography provides crystallographic data, and UV-Vis spectroscopy identifies electronic transitions. Reference databases like NIST Chemistry WebBook offer comparative spectral data for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Safety measures include using fume hoods, personal protective equipment (gloves, goggles), and adherence to SDS guidelines. Storage under inert atmospheres (e.g., nitrogen) prevents oxidation, and solubility tests in water/organic solvents inform waste disposal protocols .

Q. How do environmental conditions (pH, temperature) influence the solubility and stability of this compound?

Methodological Answer: Stability studies involve accelerated aging under controlled conditions (e.g., varying pH buffers, thermal gravimetric analysis). Solubility profiles are determined via saturation concentration measurements in solvents like DMSO or hexane, with degradation monitored via HPLC .

Advanced Research Questions

Q. How do steric and electronic effects dictate the isomer stability of Bis(phenylethynyl) disulfide derivatives?

Methodological Answer: Comparative studies of dl (threo) and meso (erythro) isomers in protic vs. aprotic solvents reveal steric hindrance and electronic interactions. For example, dl isomers exhibit higher stability due to reduced phenyl group clashes, as demonstrated in epimerization studies of analogous disulfides .

Q. What mechanistic insights explain this compound’s role in dynamic covalent chemistry for self-healing polymers?

Methodological Answer: Aromatic disulfide metathesis enables bond exchange under mild conditions. Researchers design poly(urea–urethane) networks crosslinked with disulfides, monitoring healing efficiency via tensile testing and FTIR to track S–S bond reorganization .

Q. How can computational models predict the reactivity of this compound in diverse solvent environments?

Methodological Answer: Density Functional Theory (DFT) simulations assess bond dissociation energies and transition states. Solvent effects (polarity, dielectric constant) are modeled using continuum solvation models (e.g., COSMO-RS), validated against experimental kinetic data .

Q. What strategies resolve discrepancies in reported thermodynamic data for this compound’s isomer ratios?

Methodological Answer: Systematic replication of epimerization experiments under standardized conditions (solvent, temperature) identifies variables affecting equilibrium. Meta-analyses of literature data using GRADE methodology assess bias and evidence strength .

Q. How does this compound function as a crosslinker in stimuli-responsive polymer networks?

Methodological Answer: Redox-responsive polymers incorporate disulfide crosslinks, with degradation monitored via GPC and rheology. Controlled cleavage using reducing agents (e.g., DTT) enables tunable material properties, as shown in ATRP-synthesized polymers .

Q. What experimental designs address conflicting data on catalytic mechanisms involving this compound?

Methodological Answer: Isotopic labeling (e.g., ³⁴S) tracks sulfur participation in catalytic cycles. Kinetic isotope effects (KIE) and operando spectroscopy (Raman, XAFS) elucidate mechanistic pathways, while control experiments rule out side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.